molecular formula C24H22N4O2 B2907348 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 1797141-91-3

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide

Cat. No.: B2907348
CAS No.: 1797141-91-3
M. Wt: 398.466
InChI Key: CKKPVPZVUFETLB-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in various investigational therapeutics . The 2-methylpyrazolo[1,5-a]pyrimidine moiety is a key structural feature found in several bioactive molecules and synthetic intermediates, such as those used in developing compounds like Anagliptin . This scaffold is frequently targeted for the development of new synthetic methodologies to create derivatives for biological screening . The molecule is conjugated to a 9H-xanthene group via a flexible propylcarboxamide linker. The xanthene structure is a valuable platform in chemical biology. This molecular architecture makes the compound a candidate for use in chemical biology, kinase profiling, and as a potential protein-binding molecule. It is intended for in vitro research applications only, including enzyme inhibition assays, cell-based phenotypic studies, and as a building block for further chemical synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-13-22-26-14-17(15-28(22)27-16)7-6-12-25-24(29)23-18-8-2-4-10-20(18)30-21-11-5-3-9-19(21)23/h2-5,8-11,13-15,23H,6-7,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKPVPZVUFETLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide typically involves multi-step organic synthesis The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is achieved through the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditionsThe final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate amine and carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation or the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Anagliptin Hydrochloride

Anagliptin (N-[2-(2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl)amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride) shares the pyrazolo[1,5-a]pyrimidine core with the target compound but differs in substituents. Key distinctions include:

  • Substituents: Anagliptin features a 2-cyanopyrrolidine group and a carboxamide-linked methylpropyl chain, whereas the target compound substitutes these with a xanthene-carboxamide.
  • Biological Activity: Anagliptin is a potent dipeptidyl peptidase-IV (DPP-4) inhibitor, with selectivity attributed to its cyanopyrrolidine moiety . The xanthene group in the target compound may redirect activity toward other targets, such as kinases or nuclear receptors, due to its bulkier aromatic system.
  • Synthesis: Both compounds require multi-step syntheses, but Anagliptin’s process emphasizes stereochemical control for the cyanopyrrolidine group, unlike the target compound’s straightforward propyl-xanthene linkage .
Pir-9-8 and Pir-9-7

These pyrazolo[1,5-a]pyrimidine derivatives (Pir-9-8: N-(2-(1H-imidazol-1-yl)ethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine; Pir-9-7: 1-(3-((3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)propyl)-3-methyl-1H-imidazol-3-ium) highlight structural flexibility in this class:

  • Substituents : Both feature 3,5-diphenyl groups on the pyrazolo[1,5-a]pyrimidine core, contrasting with the target’s 2-methyl substitution. Pir-9-7 includes an imidazolium ion, enhancing water solubility.
  • Synthetic Purity : Pir-9-8 achieves 99% HPLC purity, while Pir-9-7 shows 91–92% purity, suggesting that bulkier substituents (e.g., xanthene) may complicate purification .
  • Linker Length : The target’s propyl linker vs. Pir-9-8’s ethyl chain could influence conformational flexibility and binding kinetics.

Thiazolo- and Pyrimido-Pyrimidine Derivatives

Compounds such as 11a (thiazolo[3,2-a]pyrimidine) and 12 (pyrimido[2,1-b]quinazoline) from demonstrate divergent heterocyclic cores:

  • Core Structure : Thiazolo[3,2-a]pyrimidine (11a) and pyrimido[2,1-b]quinazoline (12) lack the pyrazolo[1,5-a]pyrimidine scaffold, reducing structural similarity to the target compound.
  • Synthetic Yield : Compound 11a is synthesized in 68% yield, lower than typical pyrazolo[1,5-a]pyrimidine derivatives, highlighting the synthetic challenges of alternative heterocycles .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Biological Activity Purity (%) Yield (%) Reference
N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide Pyrazolo[1,5-a]pyrimidine 2-Methyl, propyl-xanthene carboxamide Hypothetical kinase target N/A N/A N/A
Anagliptin Hydrochloride Pyrazolo[1,5-a]pyrimidine 2-Methyl, cyanopyrrolidine, carboxamide DPP-4 inhibitor N/A N/A
Pir-9-8 Pyrazolo[1,5-a]pyrimidine 3,5-Diphenyl, imidazole-ethylamine Not reported 99 N/A
Pir-9-7 Pyrazolo[1,5-a]pyrimidine 3,5-Diphenyl, imidazolium-propyl Not reported 91–92 N/A
11a (Thiazolo[3,2-a]pyrimidine) Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, methylfuran Not reported N/A 68

Discussion of Structural and Functional Implications

  • Xanthene vs. Aromatic Groups : The xanthene moiety’s extended π-system could improve target affinity through hydrophobic interactions but may reduce solubility compared to Pir-9-7’s charged imidazolium group.
  • Synthetic Feasibility : High-purity pyrazolo[1,5-a]pyrimidine derivatives (e.g., Pir-9-8) suggest robust synthetic routes, whereas the target’s xanthene linkage may require optimization for scalability .

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an anti-inflammatory agent. The unique structure of this compound, which integrates a pyrazolo[1,5-a]pyrimidine core and a xanthene moiety, suggests diverse mechanisms of action and biological interactions.

Chemical Structure

The chemical formula for this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}. The compound features several functional groups that may influence its pharmacological properties:

  • Pyrazolo[1,5-a]pyrimidine Core : Known for its rigidity and planarity, which enhances binding affinity to various biological targets.
  • Xanthene Moiety : Contributes to the compound's potential photochemical properties and interaction with biological macromolecules.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Specifically, compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, studies have demonstrated that related compounds can effectively inhibit CDK2 activity, leading to antiproliferative effects on cancer cell lines .

Case Study: Inhibition of CDK2

A study explored the structure-activity relationship (SAR) of various pyrazolo[1,5-a]pyrimidine derivatives. The findings revealed that certain substitutions on the pyrazolo ring significantly enhanced CDK2 inhibition potency. The most effective compounds exhibited IC50 values in the low micromolar range against several cancer cell lines .

Anti-inflammatory Effects

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. These compounds are thought to modulate inflammatory pathways without the ulcerogenic side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of mycobacterial ATP synthase, suggesting their utility in treating tuberculosis. These compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis (M.tb), with some analogues showing low toxicity towards mammalian cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It may also function as an agonist or antagonist at various receptors, influencing cellular signaling cascades.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrazolo[1,5-a]pyrimidine compounds provide insights into how structural modifications can enhance biological activity. Key findings include:

Compound ModificationEffect on Activity
Electron-withdrawing groups at specific positionsDecreased activity
Electron-donating groupsIncreased potency
Alkyl substitutionsEnhanced binding affinity

These observations underscore the importance of careful structural design in developing new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine framework .

Q & A

Q. What are the key synthetic challenges in preparing N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling pyrazolo[1,5-a]pyrimidine and xanthene-carboxamide moieties. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Pyrazolo-pyrimidine coupling reactions require reflux (100–120°C) to avoid side products .
  • Purification : HPLC is essential to achieve >95% purity due to structurally similar byproducts . Yield optimization (typically 50–70%) relies on stoichiometric ratios and catalyst screening (e.g., Pd for cross-coupling) .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

  • NMR spectroscopy : Confirms regiochemistry of the pyrazolo[1,5-a]pyrimidine ring and propyl linker connectivity via 1H^1H- and 13C^{13}C-NMR shifts (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C25H23N5O2C_{25}H_{23}N_5O_2: 449.18 g/mol) .
  • X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between xanthene and pyrazolo-pyrimidine planes, critical for docking studies .

Q. How does the xanthene moiety influence the compound’s physicochemical properties?

The xanthene core enhances:

  • Lipophilicity (logP ~3.2), improving membrane permeability .
  • Photostability : The fused aromatic system reduces degradation under UV light .
  • Solubility : Limited aqueous solubility (≤0.1 mg/mL) necessitates DMSO or cyclodextrin formulations for in vitro assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC50 variability in kinase inhibition assays)?

Discrepancies arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition. Standardize using ADP-Glo™ kinase assays .
  • Protein source : Recombinant vs. native kinases may exhibit differential binding due to post-translational modifications .
  • Structural analogs : Methyl vs. trifluoromethyl substituents on pyrimidine alter steric bulk, affecting binding pocket interactions .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds between xanthene carbonyl and kinase hinge region) .
  • MD simulations : Reveals stability of the propyl linker in aqueous environments, correlating with bioavailability .
  • QSAR models : Predict bioactivity cliffs using descriptors like polar surface area (<90 Ų for BBB penetration) .

Q. What experimental evidence supports the proposed mechanism of action in cancer cell lines?

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis in HeLa cells (EC50 = 2.1 µM) .
  • Western blotting : Downregulation of Bcl-2 and upregulation of Bax confirm mitochondrial pathway activation .
  • Kinase profiling : Selective inhibition of Aurora kinase A (IC50 = 0.8 µM) over CDK2 (IC50 = 12 µM) explains mitotic arrest .

Q. How do structural modifications (e.g., substituents on pyrazolo-pyrimidine) affect metabolic stability?

  • Cytochrome P450 assays : 2-Methyl substitution reduces CYP3A4-mediated oxidation compared to unsubstituted analogs .
  • Microsomal stability : Half-life increases from 15 min (parent) to 45 min with tert-butyl groups on the xanthene ring .
  • Prodrug approaches : Esterification of the carboxamide improves oral bioavailability in rodent models .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight449.18 g/molCalculated
logP3.2 (Predicted)
Aqueous Solubility0.1 mg/mL (pH 7.4)
HPLC Purity>95% (C18 column, MeCN/H2O)

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